N-{5-ethyl-3-[(piperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}benzamide
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Overview
Description
N-{5-ethyl-3-[(piperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}benzamide is a complex organic compound that features a thiophene ring, a piperidine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-ethyl-3-[(piperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperidine moiety and the benzamide group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{5-ethyl-3-[(piperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the benzamide group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-{5-ethyl-3-[(piperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- N-{5-ethyl-3-[(piperidin-1-yl)methyl]thiophen-2-yl}benzamide
- N-{5-ethyl-3-[(piperidin-1-yl)[4-methylphenyl]methyl]thiophen-2-yl}benzamide
Uniqueness
N-{5-ethyl-3-[(piperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy or reduced side effects.
Properties
Molecular Formula |
C28H34N2OS |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[5-ethyl-3-[piperidin-1-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C28H34N2OS/c1-4-24-19-25(28(32-24)29-27(31)23-11-7-5-8-12-23)26(30-17-9-6-10-18-30)22-15-13-21(14-16-22)20(2)3/h5,7-8,11-16,19-20,26H,4,6,9-10,17-18H2,1-3H3,(H,29,31) |
InChI Key |
PDGHFPSHTKIHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)C(C)C)N4CCCCC4 |
Origin of Product |
United States |
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